molecular formula C14H14O4 B14710199 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate CAS No. 18238-45-4

3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate

Cat. No.: B14710199
CAS No.: 18238-45-4
M. Wt: 246.26 g/mol
InChI Key: JLBQFBZAOSRBTQ-UHFFFAOYSA-N
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Description

3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate is a chemical compound that belongs to the class of substituted 6,7-dihydro-5H-benzo7annulene compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate involves several steps, starting from the appropriate benzo7annulene precursor. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor and induces a conformational change that leads to the degradation of the receptor. This degradation prevents the receptor from activating estrogen-responsive genes, thereby inhibiting the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and acetate groups enhances its ability to interact with estrogen receptors and promotes its use as a selective estrogen receptor degrader .

Properties

CAS No.

18238-45-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2-methoxy-9-oxo-7,8-dihydrobenzo[7]annulen-3-yl) acetate

InChI

InChI=1S/C14H14O4/c1-9(15)18-14-7-10-5-3-4-6-12(16)11(10)8-13(14)17-2/h3,5,7-8H,4,6H2,1-2H3

InChI Key

JLBQFBZAOSRBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=O)CCC=CC2=C1)OC

Origin of Product

United States

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